Lipophilicity vs. Analogs
Methyl 4-fluoro-2,6-dimethylbenzoate exhibits a calculated logP of 2.23, which is substantially lower than the non-fluorinated analog methyl 2,6-dimethylbenzoate (logP 3.12) and moderately lower than the ethyl ester derivative (logP 2.62), yet identical to the 3-fluoro regioisomer (logP 2.23) . This 0.89 log unit reduction relative to the non-fluorinated ester corresponds to an approximately 7.7‑fold decrease in octanol‑water partitioning .
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 2.23 (computed) |
| Comparator Or Baseline | Methyl 2,6-dimethylbenzoate: 3.12; Methyl 4-fluoro-2-methylbenzoate: 2.74; Methyl 3-fluoro-2,4-dimethylbenzoate: 2.23; Ethyl 4-fluoro-2,6-dimethylbenzoate: 2.62 |
| Quantified Difference | ΔlogP = –0.89 vs. non-fluorinated analog; ΔlogP = –0.51 vs. 2‑methyl analog; ΔlogP = –0.39 vs. ethyl ester |
| Conditions | Computed values (ACD/Labs or XLogP3); temperature not specified |
Why This Matters
A >0.5 logP difference predicts altered aqueous solubility, chromatographic retention, and biological membrane permeability, making the non-fluorinated analog unsuitable for applications requiring lower lipophilicity.
